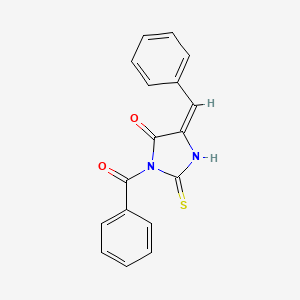
(2-Methyl-1,4-dioxan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-1,4-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C6H12O3 . It is related to 1,4-Dioxane by the replacement of a methylene group (CH2) at the 2-position with a methyl group (CH3) . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Methyl-1,4-dioxan-2-yl)methanol” is 1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
“(2-Methyl-1,4-dioxan-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 118.13 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Methyl-t-Butyl Ether : (2-Methyl-1,4-dioxan-2-yl)methanol is used in the acid-catalyzed reaction with isobutene to synthesize methyl-t-butyl ether, a significant compound in the chemical industry. This process employs a clay catalyst and demonstrates the importance of solvent choice for reaction efficiency (Adams, Clement, & Graham, 1982).
Investigation of Binary Mixtures : Research on the chemical shift data for hydroxyl protons in binary mixtures of 1,4-dioxan and alkyl alcohols has been conducted. This study provides insights into the structural factors and hydrogen bonding in such mixtures, which are relevant for understanding the behavior of (2-Methyl-1,4-dioxan-2-yl)methanol in various solvent environments (Mirti, 1988).
Functional Models for Enzymatic Reactions : In the field of biochemistry, iron(III) complexes with certain methylated compounds, including (2-Methyl-1,4-dioxan-2-yl)methanol, have been used as functional models for catechol 1,2-dioxygenase. This research highlights the application of such compounds in modeling and studying enzymatic reactions (Duda, Pascaly, & Krebs, 1997).
Catalysis and Reaction Mechanisms
Catalyzed Condensations of Glycerol : The compound has been involved in studies of acid-catalyzed condensations of glycerol with various aldehydes and ketones. These investigations aim to develop novel platform chemicals and explore the role of solid acids as heterogeneous catalysts in such reactions (Deutsch, Martin, & Lieske, 2007).
N-Methylation of Amines : In another application, (2-Methyl-1,4-dioxan-2-yl)methanol is used in the N-methylation of amines, showcasing its role as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies. This highlights its versatility and importance in organic synthesis (Sarki et al., 2021).
Pharmaceutical and Material Science Applications
Synthesis of Pharmaceutical Agents : The compound is also relevant in the pharmaceutical industry, where it is used in the synthesis of various pharmaceutical agents through late-stage functionalization. This application demonstrates its value in the synthesis of complex molecules (Sarki et al., 2021).
Formation of 1,4-Epoxides : In lipid chemistry, the formation of 1,4-epoxides from esters like methyl linoleate has been studied in the presence of toluene-p-sulphonic acid and solvents like methanol and dioxan. This research is significant for understanding lipid oxidation and its implications (Abbot, Gunstone, & Hoyes, 1970).
Electrochemical Transformations : Electrochemical transformations of related bicycloalkenes and bicycloalkanes in methanol have been investigated. This research contributes to our understanding of electrochemical processes in organic compounds and their potential applications (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).
Safety and Hazards
Orientations Futures
While specific future directions for “(2-Methyl-1,4-dioxan-2-yl)methanol” are not mentioned in the available resources, it’s worth noting that related compounds have been studied for their potential applications. For instance, an unexpected product from a standard Johnson–Corey–Chaykovsky procedure could pave the way for a new methodology for obtaining 2,3-disubstituted 1,4-naphthodioxanes .
Mécanisme D'action
Target of Action
This compound is a derivative of 1,4-dioxane , which is commonly used in various industrial applications, including as a solvent stabilizer . .
Mode of Action
The mode of action of (2-Methyl-1,4-dioxan-2-yl)methanol is currently unknown due to the lack of comprehensive studies on this compound. It’s worth noting that the compound’s structure, which includes a 1,4-dioxane ring, could potentially interact with biological targets in unique ways .
Pharmacokinetics
The compound’s predicted boiling point is 2082±150 °C, and it has a predicted density of 1102 . These properties could potentially influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of 1,4-dioxane, a related compound, is known to be influenced by various environmental conditions . .
Propriétés
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(4-7)5-8-2-3-9-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHTSFYGPIEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,4-dioxan-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2474562.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2474568.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2474574.png)
![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2474584.png)
![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)